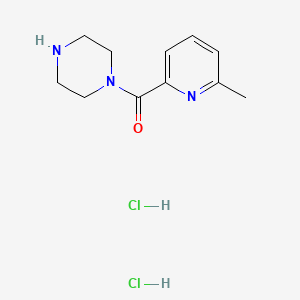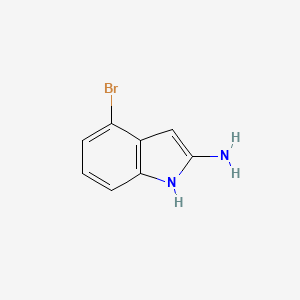
2-Acetamido-4-phenylthiophene-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetamido-4-phenylthiophene-3-carboxylic acid is a heterocyclic compound that belongs to the thiophene family Thiophenes are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-4-phenylthiophene-3-carboxylic acid can be achieved through several methods. One common approach involves the condensation of 4-phenylthiophene-3-carboxylic acid with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions for several hours to ensure complete conversion.
Another method involves the use of Suzuki–Miyaura coupling, where a boronic acid derivative of 4-phenylthiophene-3-carboxylic acid is coupled with an acetamido-substituted aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
化学反应分析
Types of Reactions
2-Acetamido-4-phenylthiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
科学研究应用
2-Acetamido-4-phenylthiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential drug candidate due to its structural similarity to other biologically active thiophene derivatives.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
作用机制
The mechanism of action of 2-Acetamido-4-phenylthiophene-3-carboxylic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
4-Phenylthiophene-3-carboxylic acid: Lacks the acetamido group, making it less versatile in terms of hydrogen bonding interactions.
2-Acetamido-3-phenylthiophene: Similar structure but different substitution pattern, leading to variations in chemical reactivity and biological activity.
Uniqueness
2-Acetamido-4-phenylthiophene-3-carboxylic acid is unique due to the presence of both acetamido and carboxylic acid groups, which provide a combination of hydrogen bonding and ionic interaction capabilities. This dual functionality enhances its potential as a versatile building block in organic synthesis and as a candidate for drug development.
属性
分子式 |
C13H11NO3S |
|---|---|
分子量 |
261.30 g/mol |
IUPAC 名称 |
2-acetamido-4-phenylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C13H11NO3S/c1-8(15)14-12-11(13(16)17)10(7-18-12)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15)(H,16,17) |
InChI 键 |
XDLBCQUVVIHWQS-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=C(C(=CS1)C2=CC=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



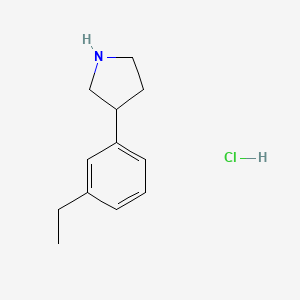
![[2-(5-Chlorothiophen-3-yl)ethyl]hydrazine dihydrochloride](/img/structure/B13499398.png)
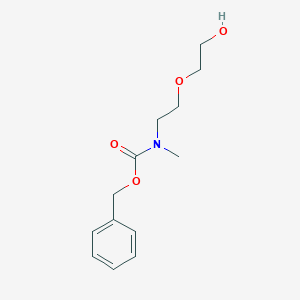

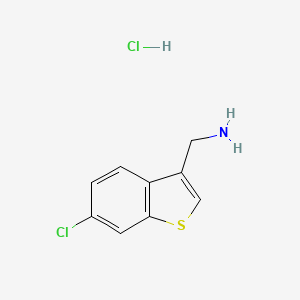

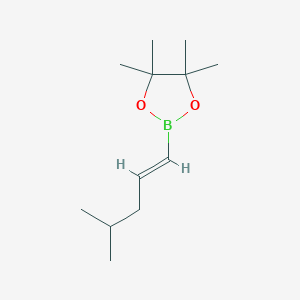

![2,3,6,7,8,12b-hexahydro-Pyrazino[2,1-a][2]benzazepin-4(1H)-one](/img/structure/B13499432.png)
